2-Chloro-5-(1-cyanocyclopropyl)benzoicacid

Description

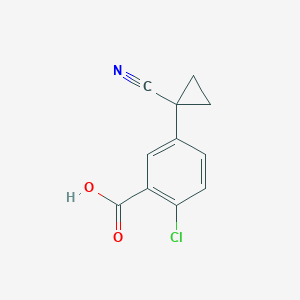

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 1-cyanocyclopropyl group at the 5-position of the benzene ring. The cyanocyclopropyl substituent introduces both steric strain (from the cyclopropane ring) and electronic effects (via the nitrile group), which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-chloro-5-(1-cyanocyclopropyl)benzoic acid |

InChI |

InChI=1S/C11H8ClNO2/c12-9-2-1-7(5-8(9)10(14)15)11(6-13)3-4-11/h1-2,5H,3-4H2,(H,14,15) |

InChI Key |

OOPARMRZQZFJKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the chloro group to a hydroxyl group or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid serves as an intermediate in the synthesis of various biologically active compounds. Its unique functional groups allow for modifications that can lead to derivatives with enhanced pharmacological properties.

- Case Study : In one study, the compound was utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where modifications to the benzoic acid structure improved binding affinity to cyclooxygenase-2 (COX-2) receptors, potentially leading to safer and more effective analgesics .

Analgesic Activity

Research indicates that derivatives of 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid may exhibit significant analgesic activity. The presence of both cyano and carboxylic acid groups contributes to its interaction with biological targets.

- Findings : In-silico studies have shown that certain derivatives have improved bioavailability and stronger binding affinities to COX-2 receptors compared to traditional NSAIDs, suggesting a potential for reduced side effects and enhanced therapeutic effects .

Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly against various pests such as insects and nematodes. Its structural features contribute to its efficacy in pest control formulations.

- Research Insights : A patent describes formulations containing 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid derivatives that demonstrate potent insecticidal activity at low application rates, making them suitable candidates for environmentally friendly pest management strategies .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for NSAIDs | Improved COX-2 binding affinity |

| Synthesis of analgesics | Potential for reduced side effects | |

| Agrochemicals | Pesticidal formulations | Effective against insects and nematodes |

Mechanism of Action

The mechanism by which 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the 2-chloro-5-substituted benzoic acid backbone but differ in their functional groups at the 5-position. These variations significantly impact their physicochemical properties and applications.

Key Compounds for Comparison

2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid

- Molecular Formula : C₈H₅ClN₄O₂

- Molecular Weight : 224.6 g/mol

- Purity : ≥95%

- Applications :

- Hydrogen Bonding: The tetrazole NH group serves as a hydrogen bond donor, while the N atoms act as acceptors, enhancing crystal packing and solubility.

2-Chloro-5-(1-pyrrolidinylsulfonyl)benzoic Acid

- Molecular Formula: C₁₁H₁₂ClNO₄S

- Molecular Weight : 289.73 g/mol

- Applications in medicinal chemistry as enzyme inhibitors (inferred from sulfonamide analogs).

2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid

Target Compound: 2-Chloro-5-(1-cyanocyclopropyl)benzoic Acid

- Inferred Molecular Formula: C₁₁H₉ClNO₂

- Inferred Molecular Weight : ~221.65 g/mol

- Nitrile Group: Acts as a hydrogen bond acceptor, though weaker than tetrazole or sulfonyl groups.

Comparative Data Table

Research Findings and Functional Insights

- Hydrogen Bonding and Crystal Packing: The tetrazole derivative forms robust hydrogen-bonded networks due to multiple donor/acceptor sites, favoring stable crystalline phases.

Reactivity and Stability :

- Biological Activity: Tetrazole derivatives are prioritized in drug design for their resistance to metabolic degradation. The cyanocyclopropyl group’s nitrile may confer selectivity in targeting enzymes or receptors requiring hydrophobic interactions.

Biological Activity

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid (C11H8ClNO2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid features a benzoic acid core with a chlorine atom and a cyanocyclopropyl group attached. The compound's IUPAC name reflects its chemical composition, which is crucial for understanding its reactivity and interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 223.64 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Preliminary studies suggest that 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid exhibits significant biological activity compared to its analogs. Its mechanism of action may involve the inhibition of specific protein-protein interactions, particularly in oncogenic pathways. The compound's structural features allow it to interact with target proteins, potentially disrupting their functions.

Antitumor Activity

A notable study highlighted the compound's potential in cancer treatment by targeting MYC oncogenes. The disruption of MYC's interaction with its chromatin cofactor WDR5 was shown to inhibit tumor growth in vitro. This suggests that 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid could serve as a lead compound for developing novel anticancer therapies .

Study 1: In Vitro Evaluation

In a high-throughput screening campaign, 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid was evaluated alongside other compounds for its ability to disrupt the MYC-WDR5 interaction. The results indicated a promising binding affinity, with several analogs exhibiting potent inhibitory effects on tumor cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting effective inhibition at relatively low concentrations .

Study 2: Structural Optimization

Further research aimed at optimizing the structural diversity of ligands based on the phenylene core revealed that modifications to the cyanocyclopropyl group could enhance biological activity. By substituting different functional groups, researchers identified derivatives with improved potency against MYC-driven tumors . This study underscores the importance of structural modifications in developing more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.